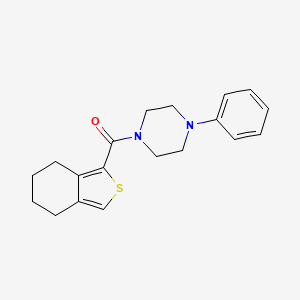![molecular formula C22H27N3O4 B5577874 2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)
2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction This compound belongs to a class of organic chemicals known for their complex molecular structures and potential biological activities. Although the exact compound of interest is not directly studied, research on similar compounds provides insight into the chemical and physical properties that might be expected.
Synthesis Analysis The synthesis of similar compounds involves multi-step chemical reactions including condensation, cyclization, and substitution reactions. For instance, novel pyridazinone derivatives have been synthesized through reactions involving appropriate precursors and conditions, which may provide insights into the synthesis of the compound (Boukharsa et al., 2018).
Molecular Structure Analysis Structural elucidation of similar compounds is commonly achieved through spectroscopic methods such as IR, NMR (1H and 13C), and sometimes X-ray crystallography. These techniques help in understanding the arrangement of atoms within the molecule and the electronic environment of different functional groups (Dadou et al., 2019).
Chemical Reactions and Properties The chemical behavior of pyridazinone derivatives includes their reactivity towards nucleophiles, electrophiles, and radicals. The presence of multiple functional groups in the molecule dictates its reactivity patterns, which can be utilized in further chemical modifications and biological studies (Wijtmans et al., 2004).
Physical Properties Analysis Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can be determined experimentally (Then et al., 2017).
Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting the compound’s behavior in chemical reactions and biological systems. Studies on similar compounds provide insights into the potential chemical properties of the compound (Gabriele et al., 2006).
Aplicaciones Científicas De Investigación
Environmentally Benign Synthesis Methods
Research by Xiao‐Qiang Li and Chi Zhang (2009) introduced an environmentally benign TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one, demonstrating a method that could potentially be adapted for the synthesis or modification of complex molecules like the one . This system showcases an approach to oxidize alcohols to carbonyl compounds efficiently and could be relevant for modifying the compound's structure or synthesizing derivatives (Li & Zhang, 2009).
Anti-Inflammatory and Docking Studies
Youness Boukharsa et al. (2018) synthesized novel derivatives of a structurally complex molecule and evaluated their anti-inflammatory activity, including in silico docking studies to understand their interaction with biological targets. Similar methodologies could be employed to investigate the biological activities and target affinities of the compound , providing insights into its potential therapeutic applications (Boukharsa et al., 2018).
Asymmetric Catalysis
The work by M. Yamakawa and R. Noyori (1999) on asymmetric addition catalyzed by specific chiral catalysts illustrates the potential for developing enantioselective syntheses of complex molecules. Such catalytic strategies could be explored for synthesizing enantiomerically pure forms of the compound, which might be critical for its potential pharmaceutical applications (Yamakawa & Noyori, 1999).
Molecular Docking and Biological Activities
E. M. Flefel et al. (2018) demonstrated the synthesis of novel pyridine derivatives and their in vitro and in silico evaluation, including molecular docking screenings. This approach can be applied to assess the interaction of the compound with various biological targets, providing a preliminary assessment of its therapeutic potential or biological activity (Flefel et al., 2018).
Propiedades
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-15-9-20(26)25(23-16(15)2)12-21(27)24-8-4-7-22(3,13-24)11-17-5-6-18-19(10-17)29-14-28-18/h5-6,9-10H,4,7-8,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPJVBJUHVWCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)N2CCCC(C2)(C)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)
![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)

![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)

